molecular formula C15H11NO6 B5844133 2-formyl-6-methoxyphenyl 2-nitrobenzoate

2-formyl-6-methoxyphenyl 2-nitrobenzoate

Cat. No. B5844133
M. Wt: 301.25 g/mol
InChI Key: IHHHXUSHIVOYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-formyl-6-methoxyphenyl 2-nitrobenzoate (FMNB) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FMNB is a nitrobenzene derivative that is synthesized through a multistep reaction process.

Mechanism of Action

The exact mechanism of action of 2-formyl-6-methoxyphenyl 2-nitrobenzoate is not well understood. However, studies have suggested that the compound may interact with certain enzymes or proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-formyl-6-methoxyphenyl 2-nitrobenzoate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
2-formyl-6-methoxyphenyl 2-nitrobenzoate has also been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to exhibit antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-formyl-6-methoxyphenyl 2-nitrobenzoate in lab experiments is its high purity, which can be achieved through recrystallization. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation.
However, one of the limitations of using 2-formyl-6-methoxyphenyl 2-nitrobenzoate is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in certain cell lines, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-formyl-6-methoxyphenyl 2-nitrobenzoate research. One area of interest is the development of 2-formyl-6-methoxyphenyl 2-nitrobenzoate-based fluorescent probes for the detection of other metal ions. Additionally, further studies could be conducted to explore the compound's potential applications in the treatment of oxidative stress-related diseases.
Another potential area of research is the development of 2-formyl-6-methoxyphenyl 2-nitrobenzoate-based compounds with enhanced antimicrobial activity. Finally, studies could be conducted to investigate the compound's potential use as a building block for the synthesis of other compounds with potential biological activity.
Conclusion:
In conclusion, 2-formyl-6-methoxyphenyl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is synthesized through a multistep reaction process and has been studied for its potential applications in various scientific fields. 2-formyl-6-methoxyphenyl 2-nitrobenzoate exhibits various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several potential future directions for 2-formyl-6-methoxyphenyl 2-nitrobenzoate research, including the development of fluorescent probes, antimicrobial compounds, and compounds with potential biological activity.

Synthesis Methods

The synthesis of 2-formyl-6-methoxyphenyl 2-nitrobenzoate involves a multistep reaction process that starts with the reaction of 2-nitrobenzoyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The resulting intermediate is then treated with formic acid to produce 2-formyl-6-methoxyphenyl 2-nitrobenzoate. The purity of the compound can be enhanced through recrystallization from a suitable solvent.

Scientific Research Applications

2-formyl-6-methoxyphenyl 2-nitrobenzoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 2-formyl-6-methoxyphenyl 2-nitrobenzoate is in the field of organic synthesis. 2-formyl-6-methoxyphenyl 2-nitrobenzoate can be used as a building block for the synthesis of other compounds with potential biological activity. It has also been used as a reagent for the synthesis of various heterocyclic compounds.
2-formyl-6-methoxyphenyl 2-nitrobenzoate has also been studied for its potential use as a fluorescent probe for the detection of certain metal ions. The compound exhibits strong fluorescence in the presence of copper ions, making it a potential candidate for sensing applications.

properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-13-8-4-5-10(9-17)14(13)22-15(18)11-6-2-3-7-12(11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHHXUSHIVOYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.